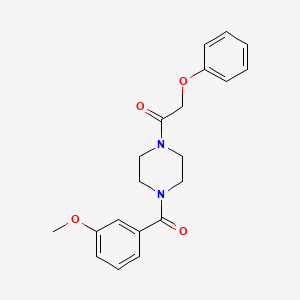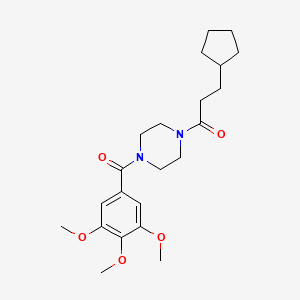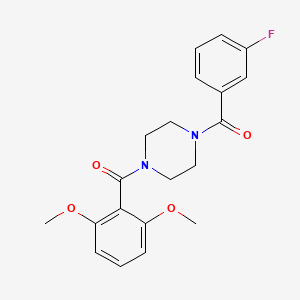
1-(3-methoxybenzoyl)-4-(phenoxyacetyl)piperazine
Descripción general
Descripción
1-(3-methoxybenzoyl)-4-(phenoxyacetyl)piperazine, also known as MPDP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. MPDP is a piperazine derivative that has been shown to have interesting properties as a modulator of neurotransmitter release, particularly of dopamine and noradrenaline.
Mecanismo De Acción
The mechanism of action of 1-(3-methoxybenzoyl)-4-(phenoxyacetyl)piperazine involves the modulation of neurotransmitter release by interacting with presynaptic receptors. This compound has been shown to bind to the vesicular monoamine transporter 2 (VMAT2), which is responsible for the packaging of dopamine and noradrenaline into synaptic vesicles. By binding to VMAT2, this compound increases the release of these neurotransmitters into the synaptic cleft, leading to enhanced neurotransmission.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter release, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. This compound has also been shown to increase the expression of tyrosine hydroxylase (TH), an enzyme that is involved in the synthesis of dopamine and noradrenaline.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(3-methoxybenzoyl)-4-(phenoxyacetyl)piperazine in lab experiments is its specificity for dopamine and noradrenaline release, which allows for precise modulation of these neurotransmitters. However, one limitation of using this compound is its potential toxicity, as high doses of this compound have been shown to induce neurotoxicity in animal models.
Direcciones Futuras
There are several future directions for research on 1-(3-methoxybenzoyl)-4-(phenoxyacetyl)piperazine. One area of interest is the development of this compound analogs that have improved pharmacokinetic properties and reduced toxicity. Another area of interest is the investigation of the potential therapeutic applications of this compound in neurological disorders such as Parkinson's disease and ADHD. Finally, further research is needed to elucidate the precise mechanism of action of this compound and its effects on other neurotransmitter systems.
Aplicaciones Científicas De Investigación
1-(3-methoxybenzoyl)-4-(phenoxyacetyl)piperazine has been studied for its potential applications in the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). In preclinical studies, this compound has been shown to increase the release of dopamine and noradrenaline in the brain, which are neurotransmitters that play a crucial role in the regulation of movement, attention, and motivation.
Propiedades
IUPAC Name |
1-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-25-18-9-5-6-16(14-18)20(24)22-12-10-21(11-13-22)19(23)15-26-17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBHZFOPJWBSBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-chloro-4-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B3458803.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B3458809.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B3458817.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzenesulfonamide](/img/structure/B3458825.png)
![3-(5-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B3458831.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B3458832.png)
![2-[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B3458849.png)
![2-[4-(2-fluorobenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B3458857.png)





![N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B3458894.png)
